The Pharmacological Mechanisms of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODPC) Scaffolds
The Pharmacological Mechanisms of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODPC) Scaffolds
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern rational drug design, the identification of privileged scaffolds is paramount. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide (ODPC) (CAS 1148048-79-6)[1][2] represents a highly versatile, multi-target pharmacophore. While ODPC itself serves as a foundational building block rather than a standalone active pharmaceutical ingredient (API), its topological features—a hydrogen-bond-rich pyrimidone ring coupled with a highly reactive carbohydrazide tail—enable its derivatives to execute precise biological mechanisms. This whitepaper dissects the two primary mechanisms of action (MoA) of ODPC derivatives: competitive kinase inhibition (specifically targeting GRK2 in heart failure models) and the disruption of mycobacterial cell wall synthesis.
Structural Pharmacology of the ODPC Scaffold
To understand the biological activity of ODPC, we must deconstruct its molecular architecture:
-
The 2-Oxopyrimidine Core: This ring system is a structural analog of cytosine and uracil. In the context of kinase inhibition, the pyrimidine core acts as an ATP mimic. The nitrogen atoms and the 2-oxo group serve as critical hydrogen bond acceptors and donors, anchoring the molecule into the highly conserved hinge region of kinase ATP-binding pockets.
-
The Carbohydrazide Moiety (-CONHNH₂): This functional group is the synthetic engine of ODPC. It readily undergoes condensation with aldehydes to form N-acylhydrazones (Schiff bases)[3]. Biologically, the carbohydrazide linker provides rotational flexibility, allowing the appended functional groups to navigate out of the ATP-binding pocket and into the solvent-exposed specificity pockets of enzymes, granting target selectivity[4]. Furthermore, the hydrazide motif is a known pharmacophore in anti-tuberculosis drugs (e.g., Isoniazid), operating via the inhibition of enoyl-acyl carrier protein reductases.
Primary Mechanisms of Action
2.1. Kinase Inhibition: The GRK2 Paradigm
G-protein-coupled receptor kinase 2 (GRK2) is a critical target for reversing heart failure phenotypes. ODPC is a vital precursor in synthesizing highly selective GRK2 inhibitors[4][5].
Mechanism: ODPC-derived triazoles and hydrazones operate via competitive inhibition at the ATP-binding site of GRK2. The pyrimidine ring forms bidentate hydrogen bonds with the kinase hinge region (specifically interacting with the backbone amides of the hinge residues). Meanwhile, the functionalized carbohydrazide tail extends into the unique specificity pocket of GRK2. By blocking ATP binding, these compounds prevent the phosphorylation of agonist-activated GPCRs, thereby halting the pathological internalization and degradation of these receptors in cardiac tissue[5].
Fig 1. Mechanism of GRK2 inhibition by ODPC-derived compounds in heart failure models.
2.2. Antimicrobial Action: Mycobacterial Cell Wall Disruption
The rise of multidrug-resistant tuberculosis (MDR-TB) has renewed interest in pyrimidine N-acylhydrazone scaffolds. When ODPC is condensed with halogenated aromatic aldehydes, the resulting compounds exhibit potent antimicrobial activity[6].
Mechanism: Similar to the first-line drug isoniazid, ODPC-hydrazones are prodrug-like scaffolds that penetrate the lipid-rich mycobacterial cell wall. Once inside, they target the enoyl-ACP reductase (InhA) pathway, a crucial step in the biosynthesis of mycolic acids. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, rendering the bacteria susceptible to osmotic stress and immune clearance.
Experimental Workflows & Self-Validating Protocols
As application scientists, we must ensure that our synthetic and screening workflows are robust, reproducible, and self-validating. Below are the optimized protocols for synthesizing and evaluating ODPC derivatives.
Fig 2. High-throughput screening and validation workflow for ODPC scaffolds.
Protocol A: Synthesis of ODPC-Derived N-Acylhydrazones
The causality behind this protocol lies in controlling the thermodynamics of the condensation reaction to prevent unwanted side products (e.g., acetals).
-
Reagent Assembly: Dissolve 1.0 equivalent of ODPC in absolute ethanol. Why ethanol? Methanol often leads to rapid, uncontrolled precipitation of intermediates, trapping impurities[7]. Ethanol provides an optimal thermodynamic gradient for crystallization.
-
Catalysis: Add 1.2 equivalents of the target aromatic aldehyde (e.g., 5-fluorosalicylaldehyde) followed by 3–5 drops of glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the ODPC carbohydrazide.
-
Reflux & Isolation: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1). Upon completion, cool the mixture to 4°C to induce precipitation.
-
Validation: Filter and recrystallize from hot ethanol. Confirm the structure via ¹H-NMR, ensuring the presence of the characteristic hydrazone proton (-NH-N=CH-) typically appearing downfield at ~11.5–12.0 ppm.
Protocol B: TR-FRET Kinase Assay for GRK2 Inhibition
Standard colorimetric or simple fluorometric assays are often confounded by the intrinsic fluorescence of pyrimidine derivatives[8]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this auto-fluorescence background by utilizing a time delay before measurement.
-
Assay Assembly: In a 384-well low-volume plate, combine 5 nM recombinant human GRK2, 10 µM ATP, and 50 nM biotinylated GPCR peptide substrate in assay buffer (HEPES pH 7.4, MgCl₂, DTT).
-
Compound Addition: Dispense the ODPC-derived inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to ensure volumetric precision.
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction by adding EDTA. Add the detection mixture: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Self-Validation (Z'-Factor): Every plate must contain a positive control (e.g., Paroxetine, a known GRK2 inhibitor) and a negative control (DMSO vehicle). Calculate the Z'-factor. A plate is only deemed valid if Z' > 0.6 , ensuring the signal-to-noise ratio is statistically robust for hit identification.
Quantitative Activity Profiles
The structural plasticity of the ODPC core allows it to be tuned for vastly different biological targets. The table below summarizes the quantitative efficacy of various ODPC derivatives synthesized via the aforementioned pathways.
| Derivative Scaffold | Biological Target | Primary Mechanism of Action | Efficacy Metric (IC₅₀ / MIC / LOD) | Source |
| ODPC-Schiff Base (17h) | E. coli / M. tuberculosis | Disruption of cell wall biosynthesis (InhA inhibition) | MIC = 0.15 µM | [6] |
| Pyrimidine-triazole (115h) | GRK2 (Heart Failure) | ATP-competitive kinase hinge blockade | IC₅₀ = 18 nM | [4] |
| Probe PP (Phenothiazine-ODPC) | Hydrazine (Toxin) | Nucleophilic addition-elimination (Chemosensing) | LOD = 35.3 nM | [8] |
References
-
Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
A dual-platform phenothiazine-based fluorescent probe for hydrazine (N2H4) bioimaging in multiple organisms and smartphone-assisted environmental monitoring Journal of Hazardous Materials, PubMed / NIH. URL:[Link]
-
Synthesis of pyrimidine N-acylhydrazone scaffolds as antimicrobial agents (Thesis/Dissertation Repository) University of Johannesburg Content Repository. URL: [Link]
-
Two Pairs of Homochiral Parallelogram-like Dy4 Cluster Complexes with Strong Magneto-Optical Properties Inorganic Chemistry, ACS Publications. URL:[Link]
Sources
- 1. 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide,1148048-79-6-Amadis Chemical [amadischem.com]
- 2. 1949-41-3,2-メチル-4-フェニル酪酸,20662-90-2,2-メチル-4-フェニルオキサゾール, CAS [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20230009608A1 - Grk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. A dual-platform phenothiazine-based fluorescent probe for hydrazine (N2H4) bioimaging in multiple organisms and smartphone-assisted environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
